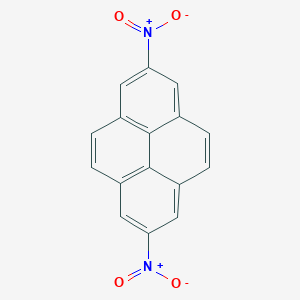

2,7-Dinitropyrene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrene, 2,7-dinitro- is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound is characterized by the presence of two nitro groups at the 2 and 7 positions of the pyrene ring. These nitro groups significantly alter the chemical and physical properties of the parent pyrene molecule, making it a compound of interest in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dinitro-pyrene typically involves the nitration of pyrene. One common method is the reaction of pyrene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2 and 7 positions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of 2,7-dinitro-pyrene follows similar principles but on a larger scale. The process involves the use of industrial-grade nitrating agents and large-scale reactors to handle the exothermic nature of the nitration reaction. The product is then subjected to industrial purification processes to achieve the desired purity levels .

Types of Reactions:

Oxidation: 2,7-dinitro-pyrene can undergo oxidation reactions, often leading to the formation of pyrene-2,7-dicarboxylic acid under strong oxidizing conditions.

Reduction: The nitro groups in 2,7-dinitro-pyrene can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Pyrene-2,7-dicarboxylic acid.

Reduction: 2,7-diamino-pyrene.

Substitution: Various substituted pyrene derivatives depending on the nucleophile used.

科学研究应用

Carcinogenic Studies

2,7-DNP is recognized for its carcinogenic properties. It is part of a broader class of nitroaromatic compounds that are formed during the combustion of fossil fuels and other organic materials. Research has demonstrated that exposure to 2,7-DNP can lead to significant DNA adduct formation, which is a critical step in the process of carcinogenesis.

Environmental Health Research

The presence of 2,7-DNP in environmental samples highlights its relevance as a pollutant. It is often detected in air and soil samples near industrial sites and urban areas where combustion processes occur.

- Pollutant Assessment : As a marker for environmental contamination by nitroaromatic compounds, 2,7-DNP can be used to assess the extent of pollution from fossil fuel combustion. Its detection can indicate the potential health risks associated with exposure to complex mixtures of organic pollutants .

- Health Effects Studies : Research has focused on understanding the health implications of exposure to nitroaromatic compounds like 2,7-DNP. Studies have linked these compounds to respiratory issues and increased cancer risk among populations living near industrial sites .

Analytical Chemistry Applications

In analytical chemistry, 2,7-DNP serves as a standard reference compound for developing methods to detect and quantify nitroaromatic pollutants.

- Method Development : Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to analyze environmental samples for the presence of dinitropyrenes. These methods can provide insights into the concentration levels and distribution patterns of these hazardous compounds .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Tokiwa et al., 1985 | Tumorigenicity | Demonstrated tumor formation in hamsters following exposure to dinitropyrenes. |

| Butterworth et al., 1983 | DNA Binding | Found significant DNA adduct formation in rat liver tissues after exposure to nitropyrenes. |

| Imaida et al., 1986 | Carcinogenic Potential | Highlighted the tumorigenic potential of dinitropyrenes in animal models. |

作用机制

The mechanism of action of 2,7-dinitro-pyrene is largely dependent on its chemical structure. The nitro groups can participate in various chemical reactions, altering the electronic distribution within the molecule. This can affect its interaction with other molecules, including biological targets. For example, the compound’s ability to intercalate with DNA can disrupt normal cellular processes, making it a potential candidate for anticancer research .

相似化合物的比较

2,7-diamino-pyrene: Similar structure but with amino groups instead of nitro groups.

2,7-dibromo-pyrene: Contains bromine atoms at the 2 and 7 positions.

2,7-dihydroxy-pyrene: Features hydroxyl groups at the 2 and 7 positions.

Uniqueness: 2,7-dinitro-pyrene is unique due to the presence of nitro groups, which impart distinct electronic and chemical properties. These properties make it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of organic electronic materials and in studies of electron transfer processes .

属性

CAS 编号 |

117929-15-4 |

|---|---|

分子式 |

C16H8N2O4 |

分子量 |

292.24 g/mol |

IUPAC 名称 |

2,7-dinitropyrene |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H |

InChI 键 |

UTESMPAHZRAKMZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

117929-15-4 |

同义词 |

2,7-DINITROPYRENE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。